molecular formula C10H19ClO4 B8185362 Chloro-PEG2-Boc

Chloro-PEG2-Boc

Cat. No.: B8185362
M. Wt: 238.71 g/mol
InChI Key: SXFVGSLYPJXDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro-PEG2-Boc, also known as tert-butyl 2-[2-(2-chloroethoxy)ethoxy]acetate, is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules that induce the degradation of specific proteins by leveraging the ubiquitin-proteasome system. This compound is particularly valuable in medicinal chemistry and drug discovery due to its role in facilitating the selective degradation of target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro-PEG2-Boc typically involves the reaction of 2-(2-chloroethoxy)ethanol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Chloro-PEG2-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the tert-butyl group.

Major Products Formed

Scientific Research Applications

Chloro-PEG2-Boc is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Chloro-PEG2-Boc functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins, making PROTACs powerful tools for studying and modulating protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its optimal linker length, which provides a balance between flexibility and stability in PROTAC synthesis. Its chloro group allows for versatile nucleophilic substitution reactions, making it a valuable building block in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 2-[2-(2-chloroethoxy)ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFVGSLYPJXDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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